5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a phenyl group and a trifluoromethoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and trifluoromethoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the phenyl or trifluoromethoxy groups .
Scientific Research Applications
5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives with different substituents, such as:
- 5-Phenyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Phenyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The presence of the trifluoromethoxy group in 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and lipophilicity, which can enhance the compound’s performance in various applications .
Properties
Molecular Formula |
C14H9F3N2O |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
5-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-10-6-7-18-13(10)19-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
LKAZFSPWARXBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2OC(F)(F)F)C=CN3 |
Origin of Product |
United States |
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